
2-Chloro-3-methoxynaphthalene
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Overview
Description
2-Chloro-3-methoxynaphthalene is an organic compound with the molecular formula C11H9ClO It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-methoxynaphthalene can be synthesized through several methods. One common approach involves the chlorination of 3-methoxynaphthalene. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-chloronaphthalene is coupled with a methoxy-substituted boronic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 2-chloro-3-hydroxynaphthalene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: 2-Amino-3-methoxynaphthalene, 2-Thio-3-methoxynaphthalene.
Oxidation: 2-Chloro-3-methoxynaphthaldehyde, 2-Chloro-3-methoxynaphthoic acid.
Reduction: 2-Chloro-3-hydroxynaphthalene.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-3-methoxynaphthalene has been studied for its potential pharmacological properties. The presence of the chloro and methoxy groups significantly influences the compound's biological activity.
- Anticancer Activity : Research indicates that derivatives of naphthalene compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. For example, modifications to the naphthalene structure have shown improved potency against human lung (H460), triple-negative breast (MDA-MB-231), and ovarian (A2780) cancer cells, with IC50 values indicating significant efficacy in inhibiting cell proliferation .
- P2X Receptor Modulation : The compound's structure suggests potential interactions with P2X receptors, which are implicated in pain and inflammatory responses. Preclinical studies are exploring how modifications to naphthalene derivatives can enhance receptor selectivity and therapeutic effects .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules.
- Synthesis of Quinones : this compound can be utilized in the synthesis of naphthoquinone derivatives, which are valuable in various chemical reactions and have applications in dye production and as electron transport materials .
- Functional Group Transformations : The presence of both chloro and methoxy groups allows for selective functionalization. For instance, these groups can be replaced or modified through nucleophilic substitution reactions, facilitating the synthesis of more complex organic compounds .
Material Science
In material science, this compound is being investigated for its potential use in developing new materials with specific properties.
- Polymer Chemistry : The compound can act as a monomer or co-monomer in polymerization reactions, contributing to the formation of polymers with enhanced thermal stability and mechanical properties .
- Nanomaterials : Research into nanostructured materials has identified this compound as a candidate for creating nanocomposites that exhibit improved electrical conductivity and photonic properties due to its aromatic structure .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of various naphthalene derivatives on multiple cancer cell lines. The results demonstrated that modifications to the this compound structure led to significant reductions in cell viability, suggesting a promising avenue for developing new anticancer agents.
Case Study 2: Synthesis Optimization
In optimizing synthetic routes for naphthoquinones, researchers found that using this compound as a starting material increased yields significantly compared to traditional methods. This optimization is crucial for industrial applications where efficiency is paramount.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methoxynaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary based on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-methoxynaphthalene
- 2-Chloro-6-methoxynaphthalene
- 3-Chloro-2-methoxynaphthalene
Comparison
2-Chloro-3-methoxynaphthalene is unique due to the specific positioning of the chlorine and methoxy groups, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it suitable for specific synthetic applications. Its unique structure also imparts distinct biological activities, which can be leveraged in drug discovery and development .
Biological Activity
2-Chloro-3-methoxynaphthalene is an organic compound characterized by a naphthalene ring with a chlorine atom at the 2-position and a methoxy group at the 3-position. Its molecular formula is C_{10}H_{9}ClO, with a molecular weight of 192.64 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The biological activity of this compound is influenced by its structural characteristics, particularly the electronic effects of the chlorine and methoxy substituents. These groups can modulate the compound's reactivity towards various biological targets, including enzymes and receptors, which may lead to significant pharmacological effects. For instance, it is hypothesized that this compound may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Anticancer Properties
Research indicates that derivatives of this compound exhibit promising anticancer activities. For example:
- Cytotoxicity Studies : In vitro studies have shown that related naphthoquinone derivatives demonstrate significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanisms include induction of apoptosis and cell cycle arrest .
- Case Study : A study on naphthoquinone derivatives reported that certain compounds exhibited IC50 values ranging from 3.048×10−5 mol/L to 4.24×10−6 mol/L against H460 (lung cancer) cells, indicating strong cytotoxicity .
Antimicrobial Activity
In addition to anticancer effects, this compound has been investigated for its antimicrobial properties . Compounds with similar structures have shown activity against various microbial strains, suggesting that this compound could be effective in developing new antimicrobial agents.
Comparative Activity Table
Compound | Activity Type | Target Cell Line | IC50 Value (mol/L) |
---|---|---|---|
This compound | Anticancer | HepG2 | Not specified |
Naphthoquinone Derivative 1 | Anticancer | H460 | 3.048×10−5 |
Naphthoquinone Derivative 2 | Anticancer | MDA-MB-231 | 2.16×10−5 |
Naphthoquinone Derivative 3 | Antimicrobial | Various Strains | Not specified |
Research Findings
Recent studies have focused on synthesizing new derivatives of naphthalene compounds to enhance their biological activities. For instance, molecular modeling studies and structure-activity relationship analyses have been employed to predict the efficacy and safety profiles of these compounds in clinical settings .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Electrophilic Aromatic Substitution : This method allows for the introduction of chlorine and methoxy groups onto the naphthalene ring.
- Continuous Flow Reactors : Advanced techniques can optimize yield and purity during synthesis.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for 2-Chloro-3-methoxynaphthalene to ensure laboratory safety?
Methodological Answer:
- Handling: Use PPE (dust masks, gloves, protective eyewear) to avoid skin/eye contact. Work in a well-ventilated area with local exhaust systems to minimize inhalation risks. Avoid exposure to strong oxidizers, which may react with the compound .
- Storage: Store in glass containers at room temperature, away from light and moisture. Ensure containers are tightly sealed to prevent degradation .
- Emergency Measures: Install safety showers and eyewash stations in proximity to workspaces .
Q. Which spectroscopic and crystallographic techniques are suitable for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS): Use electron ionization (EI-MS) to determine molecular weight and fragmentation patterns, as demonstrated for structurally similar naphthalene derivatives .
- X-ray Crystallography: Resolve the compound’s crystal structure to confirm substituent positions and intermolecular interactions, following protocols for halogenated naphthalenes .
- NMR Spectroscopy: Employ 1H and 13C NMR to analyze electronic environments of the chloro and methoxy groups.
Q. What solvents are appropriate for dissolving this compound in experimental settings?
Methodological Answer:
- Ethanol and acetone are effective solvents, as evidenced by solubility data for 2-methoxynaphthalene, a structurally analogous compound. Water is unsuitable due to low solubility .
- For polar reaction conditions, dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) may be viable alternatives, depending on reaction requirements .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for halogenated naphthalene derivatives?
Methodological Answer:
- Systematic Reviews: Apply inclusion criteria (e.g., study design, exposure routes, health outcomes) to filter literature, as outlined in Table C-1 of toxicological profiles .
- Risk of Bias Assessment: Use tools like Table C-7 to evaluate randomization, allocation concealment, and outcome reporting in animal studies. Prioritize studies with "High Initial Confidence" ratings .
- Mechanistic Studies: Compare metabolic pathways (e.g., cytochrome P450 interactions) across species to identify interspecies variability .
Q. What in vitro models are recommended for assessing the metabolic pathways of this compound?
Methodological Answer:
- Hepatocyte Cultures: Use primary human or rat hepatocytes to study Phase I/II metabolism, including glucuronidation and sulfation.
- CYP450 Inhibition Assays: Screen for enzyme inhibition using recombinant CYP isoforms (e.g., CYP1A2, CYP2E1) to predict drug interactions .
Q. How can regioselectivity challenges be addressed during the synthesis of this compound?
Methodological Answer:
- Directed Metalation: Utilize directing groups (e.g., methoxy) to control electrophilic substitution positions.
- Protection/Deprotection Strategies: Temporarily protect reactive sites (e.g., hydroxyl groups) to prevent unwanted side reactions, as seen in trifluoromethoxy naphthalene synthesis .
Q. What computational methods predict the environmental persistence and bioaccumulation potential of chlorinated naphthalenes?
Methodological Answer:
- QSAR Modeling: Develop quantitative structure-activity relationship models using logP (octanol-water partition coefficient) and molecular descriptors.
- Molecular Dynamics Simulations: Analyze interactions with lipid bilayers or soil organic matter to estimate bioaccumulation .
Q. How should researchers evaluate the risk of bias in existing toxicological studies on this compound?
Methodological Answer:
- Checklist-Based Evaluation: Apply questionnaires from Table C-6/C-7 to assess randomization, blinding, and outcome reporting in human/animal studies .
- Confidence Ratings: Classify studies as "High," "Moderate," or "Low" confidence based on methodological rigor (e.g., sample size, dose-response data) .
Properties
Molecular Formula |
C11H9ClO |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
2-chloro-3-methoxynaphthalene |
InChI |
InChI=1S/C11H9ClO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7H,1H3 |
InChI Key |
SUHHKKKOOXECON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1Cl |
Origin of Product |
United States |
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